

3-Quinuclidinol hydrochloride physicochemical properties

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Compound of Interest

Compound Name: 3-Quinuclidinol hydrochloride

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An In-depth Technical Guide to the Physicochemical Properties of **3-Quinuclidinol Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Quinuclidinol hydrochloride**. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, detailed experimental methodologies for its analysis, and visualizations of relevant chemical synthesis pathways.

Core Physicochemical Properties

3-Quinuclidinol hydrochloride is the salt form of 3-Quinuclidinol, a bicyclic amine alcohol. It serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds, including muscarinic receptor agonists and antagonists.^{[1][2]} Its hydrochloride form is often utilized for its stability and solubility.^[3] The quantitative physicochemical data for **3-Quinuclidinol hydrochloride** and its corresponding free base are summarized below.

Property	Value	Form
IUPAC Name	1-Azabicyclo[2.2.2]octan-3-ol hydrochloride[4]	Hydrochloride Salt
CAS Number	6238-13-7[4][5]	Hydrochloride Salt (Racemic)
Molecular Formula	C ₇ H ₁₄ ClNO[4][5]	Hydrochloride Salt
Molecular Weight	163.65 g/mol [5][6]	Hydrochloride Salt
Appearance	Cream-colored crystalline powder[7]	Free Base
Melting Point	>300 °C[5][8]	Hydrochloride Salt (Racemic)
221-223 °C[7][8]	Free Base (Racemic)	
344-350 °C (lit.)[6]	(R)-(-)- enantiomer HCl Salt	
Boiling Point	206.9 ± 23.0 °C at 760 mmHg[2]	Free Base (R)- enantiomer
Solubility	Soluble in water.[5] The free base is very soluble in water, soluble in alcohols and ethers, with limited solubility in non-polar solvents.[2][9]	Hydrochloride Salt & Free Base
pKa	14.75 ± 0.20 (Predicted for hydroxyl group)[2]	Free Base
Spectral Data (¹ H NMR)	Assignments (ppm) for the free base: ~3.79 (H-3), ~3.09 (H-2, H-4 axial), ~2.57-2.89 (H-2, H-4 equatorial), ~1.95 (H-5, H-7 axial), ~1.35-1.46 (H-5, H-7 equatorial).[10]	Free Base
Spectral Data (¹³ C NMR)	Assignments (ppm) for the free base: 68.5 (C-3), 47.5 (C-2, C-4), 25.8 (C-5, C-7), 20.5 (C-6). [10]	Free Base

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quality control of **3-Quinuclidinol hydrochloride** in a research and development setting.

Synthesis of Racemic 3-Quinuclidinol via Reduction

This protocol describes the synthesis of the free base, (±)-3-Quinuclidinol, from its corresponding ketone, 3-Quinuclidinone, using a sodium borohydride reduction. The resulting free base can then be converted to the hydrochloride salt.

Materials:

- 3-Quinuclidinone
- Sodium borohydride (NaBH_4)
- Water
- Chloroform
- Anhydrous sodium sulfate
- Acetone

Procedure:

- Dissolve 3-Quinuclidinone (e.g., 10.0 g, 0.08 mol) in water (30 ml) in a suitable reaction vessel, maintaining the temperature between 30-35°C.[\[1\]](#)
- Add sodium borohydride (e.g., 1.5 g, 0.04 mol) portion-wise over a period of 1 hour.[\[1\]](#)
- Stir the reaction mixture for 4 hours at 30-35°C.[\[1\]](#)
- Monitor the reaction for completion using an appropriate analytical method such as Gas Chromatography (GC).[\[1\]](#)
- Once the reaction is complete, extract the aqueous mixture with chloroform (3 x 50 ml).[\[1\]](#)

- Combine the organic layers and dry over anhydrous sodium sulfate.[\[1\]](#)
- Filter the mixture and remove the solvent (chloroform) under reduced pressure to yield the crude product.[\[1\]](#)
- Purify the crude (±)-3-Quinuclidinol by recrystallization from acetone.[\[1\]](#)

Thermodynamic Solubility Determination (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in various solvents.[\[11\]](#)

Materials:

- **3-Quinuclidinol hydrochloride**
- A series of solvents (e.g., water, methanol, ethanol, isopropanol)
- Vials with secure caps
- Orbital shaker or agitator in a temperature-controlled environment
- Centrifuge
- Validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

- Preparation: Add an excess amount of solid **3-Quinuclidinol hydrochloride** to a series of vials, each containing a different solvent.[\[11\]](#)
- Equilibration: Seal the vials securely and place them in an agitator at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
[\[11\]](#)
- Phase Separation: After the equilibration period, remove the vials and let the undissolved solid settle. Centrifugation can be used to accelerate the separation of the solid and liquid

phases.[\[11\]](#)

- Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration into the calibrated range of the analytical instrument.[\[11\]](#)
- Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method.[\[11\]](#)
- Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.[\[11\]](#)

Spectroscopic Analysis (Nuclear Magnetic Resonance - NMR)

NMR spectroscopy is essential for structural elucidation and confirmation.[\[10\]](#)

Materials:

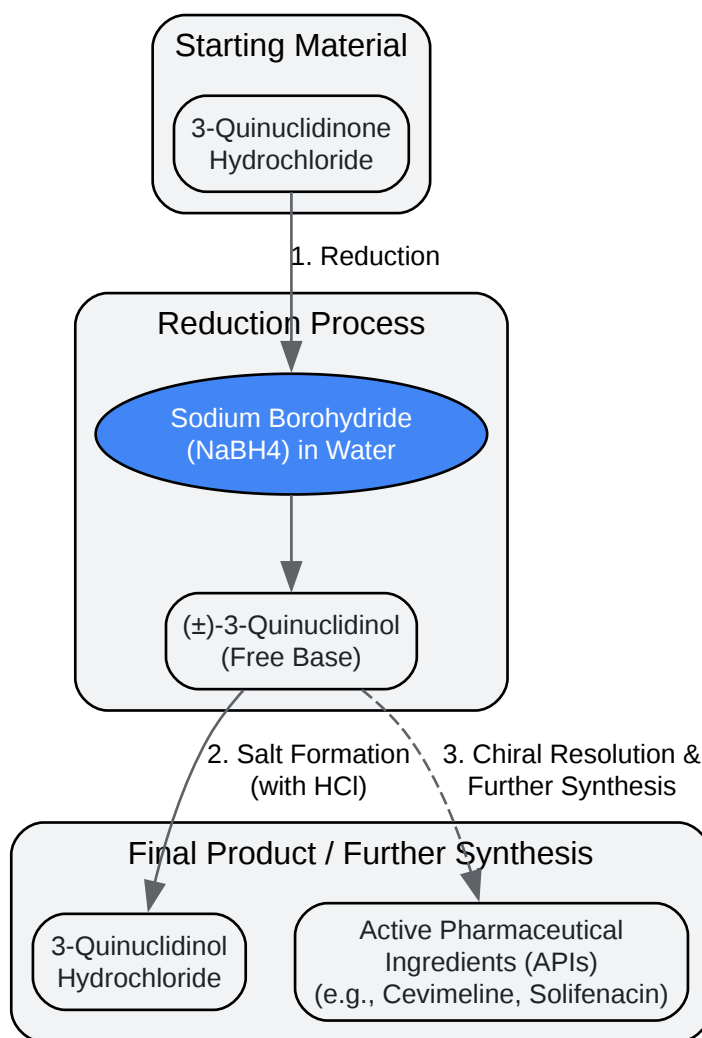
- **3-Quinuclidinol hydrochloride** (5-10 mg)
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR tube
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.[\[10\]](#)
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.[\[10\]](#)

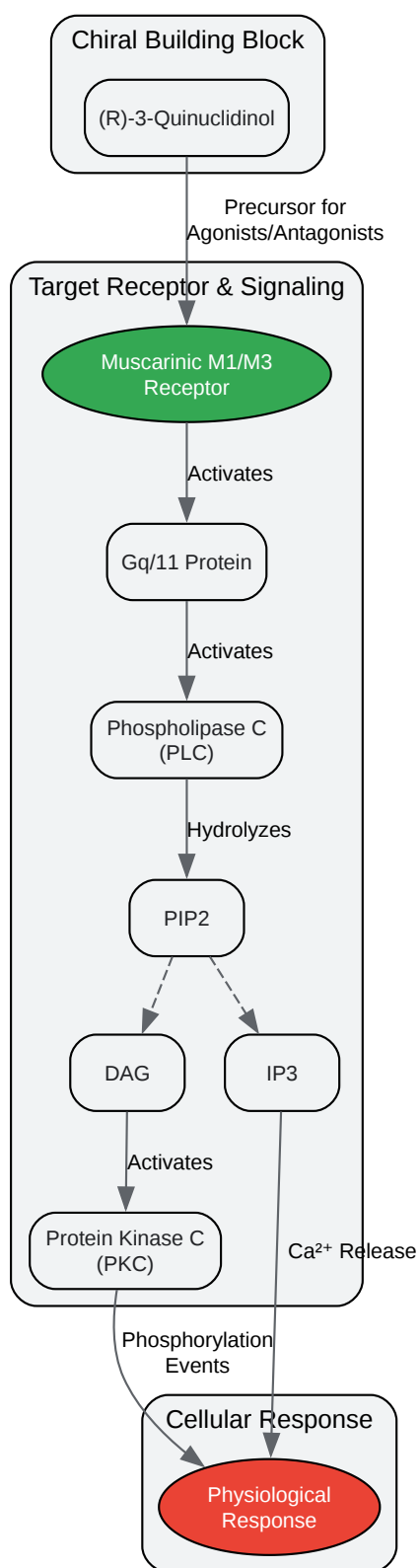
Visualizations: Synthesis and Applications

Diagrams created using the DOT language provide clear visual representations of key processes involving 3-Quinuclidinol.



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Caption: Chemical synthesis workflow from 3-Quinuclidinone to 3-Quinuclidinol.



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References

- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. 3-Quinuclidinol hydrochloride | C₇H₁₄ClNO | CID 2723725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Quinuclidinol hydrochloride | 6238-13-7 [amp.chemicalbook.com]
- 6. (R)-(-)-3-奎宁醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (+)-3-Quinuclidinol | C₇H₁₃NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Quinuclidinol [drugfuture.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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